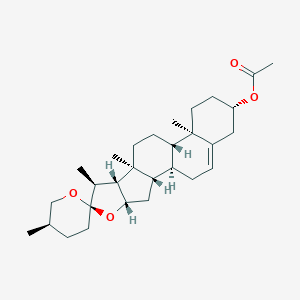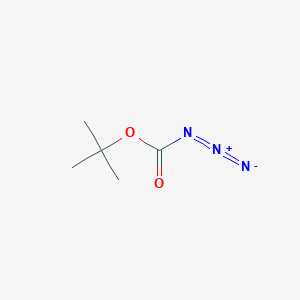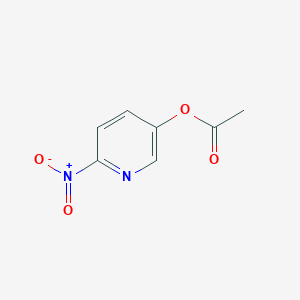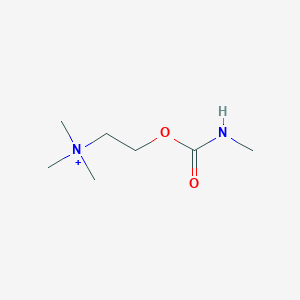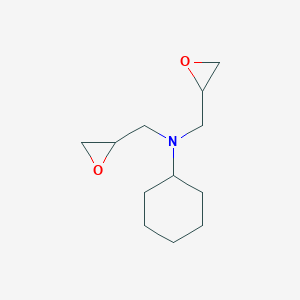
N,N-Bis(2,3-epoxypropyl)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,3-epoxypropyl)cyclohexylamine, commonly known as BECHA, is a cycloaliphatic amine epoxy resin that has been widely used in various fields such as adhesives, coatings, and composites due to its excellent mechanical properties and chemical resistance. In recent years, BECHA has also attracted extensive attention in the field of scientific research due to its potential biological applications.
Wirkmechanismus
The mechanism of action of BECHA in biological systems is not fully understood. However, it is believed that BECHA may interact with proteins and enzymes in cells, leading to changes in their structure and function. BECHA may also affect cell signaling pathways and gene expression, leading to changes in cell behavior and function.
Biochemische Und Physiologische Effekte
BECHA has been shown to have low toxicity and good biocompatibility in vitro and in vivo. BECHA has also been shown to have antibacterial and antifungal properties, making it a potential candidate for use in wound healing and infection control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BECHA is its excellent mechanical properties and chemical resistance, which make it an ideal material for use in various lab experiments. However, one of the limitations of BECHA is its high viscosity, which can make it difficult to handle and process in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of BECHA. One direction is to investigate the potential use of BECHA in drug delivery and tissue engineering applications. Another direction is to further study the mechanism of action of BECHA in biological systems to better understand its potential biological effects. Additionally, the synthesis and processing of BECHA could be further optimized to improve its properties and expand its potential applications.
Synthesemethoden
BECHA can be synthesized by the reaction of cyclohexylamine with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through the opening of the epoxide ring of epichlorohydrin by the amine group of cyclohexylamine, followed by a second epoxide ring opening to form the final product BECHA.
Wissenschaftliche Forschungsanwendungen
BECHA has been investigated for its potential applications in various fields of scientific research, including biomedical engineering, drug delivery, and tissue engineering. In biomedical engineering, BECHA has been used as a crosslinker for hydrogels to improve their mechanical properties and stability. In drug delivery, BECHA has been used as a carrier for various drugs due to its biocompatibility and chemical stability. In tissue engineering, BECHA has been used as a scaffold material for cell growth and tissue regeneration.
Eigenschaften
CAS-Nummer |
13391-15-6 |
|---|---|
Produktname |
N,N-Bis(2,3-epoxypropyl)cyclohexylamine |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |
InChI-Schlüssel |
CLCWCGOCHZSFQE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Kanonische SMILES |
C1CCC(CC1)N(CC2CO2)CC3CO3 |
Andere CAS-Nummern |
13391-15-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






